(+-)-2-Hydroxyisovaleric acid

Descripción

2-Hydroxy-3-methylbutyric acid has been reported in Streptomyces cavourensis, Streptomyces bacillaris, and other organisms with data available.

2-Hydroxy-3-methylbutyric acid is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to parent cpd without isomeric designation

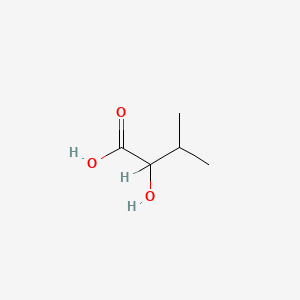

Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEWQZIDQIYUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57618-22-1 (calcium[2:1] salt) | |

| Record name | 2-Hydroxyisovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10863305 | |

| Record name | 2-Hydroxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxy-3-methylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

350 mg/mL | |

| Record name | 2-Hydroxy-3-methylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4026-18-0, 600-37-3 | |

| Record name | (±)-2-Hydroxyisovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4026-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-2-Hydroxy-3-methylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyisovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4026-18-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-hydroxy-3-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxy-3-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYISOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02X1W97FWN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxy-3-methylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the physical and chemical properties of (+-)-2-Hydroxyisovaleric acid?

An In-depth Technical Guide on the Physical and Chemical Properties of (+-)-2-Hydroxyisovaleric Acid

Introduction

This compound, also known as 2-hydroxy-3-methylbutanoic acid, is an alpha-hydroxy acid derivative of the branched-chain amino acid valine. It plays a role as a human metabolite and is of interest to researchers in the fields of metabolic disorders, animal nutrition, and synthetic chemistry.[1][2] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its analysis, and its metabolic context.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in research and development.

| Property | Value |

| Molecular Formula | C5H10O3 |

| Molecular Weight | 118.13 g/mol [1] |

| CAS Registry Number | 4026-18-0[3] |

| Appearance | White to off-white solid[2] |

| Melting Point | 63-64 °C[3] |

| Boiling Point | 100-150 °C at 11 Torr[3], 237.00 to 238.00 °C at 760 mm Hg (estimated)[4] |

| Solubility | Soluble in water (350 mg/mL)[1] and DMSO (100 mg/mL)[2] |

| pKa (Strongest Acidic) | 4.14 (predicted)[5] |

| logP (o/w) | 0.013 (estimated)[4] |

| Vapor Pressure | 0.008 mmHg at 25 °C (estimated)[4] |

| Flash Point | 111.8 °C (estimated)[4] |

Experimental Protocols

Synthesis of α-Hydroxy Acids from Amino Acids

A general method for the synthesis of α-hydroxy acids, such as 2-hydroxyisovaleric acid, involves the conversion of the corresponding α-amino acid. One common laboratory-scale synthesis involves the diazotization of the amino acid followed by hydrolysis.

Protocol:

-

Dissolution: The starting amino acid (e.g., valine) is dissolved in an acidic aqueous solution, typically sulfuric acid or hydrochloric acid, and cooled to 0-5 °C in an ice bath.

-

Diazotization: A solution of sodium nitrite (NaNO2) in water is added dropwise to the cooled amino acid solution with constant stirring. The temperature is maintained below 5 °C to prevent side reactions. This step converts the amino group (-NH2) into a diazonium salt (-N2+).

-

Hydrolysis: The reaction mixture is then gently warmed. The diazonium salt is unstable and decomposes, releasing nitrogen gas and forming a carbocation. This carbocation is then attacked by water (hydrolysis) to form the corresponding α-hydroxy acid.

-

Extraction and Purification: The resulting α-hydroxy acid is extracted from the aqueous solution using an organic solvent such as diethyl ether or ethyl acetate. The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or chromatography.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like 2-hydroxyisovaleric acid in biological samples.[6]

Methodology:

-

Sample Preparation and Derivatization: Biological samples (e.g., urine) are first subjected to extraction to isolate the organic acids.[6] Since 2-hydroxyisovaleric acid is not sufficiently volatile for GC analysis in its native form, a derivatization step is necessary. This typically involves converting the carboxylic acid and hydroxyl groups into more volatile esters and ethers, for example, through silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Gas Chromatography (GC): The derivatized sample is injected into the gas chromatograph. An inert carrier gas (e.g., helium) transports the vaporized sample through a capillary column. The separation of components is based on their differential partitioning between the stationary phase coated on the column and the mobile gas phase.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The mass spectrum of each component serves as a "molecular fingerprint" that can be compared to spectral libraries for identification. The retention time from the GC provides an additional layer of confirmation. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.[1]

Procedure:

-

Sample Preparation: A small amount of the purified 2-hydroxyisovaleric acid is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃). A reference standard like tetramethylsilane (TMS) may be added.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the spectra (¹H, ¹³C, and potentially 2D spectra like COSY) are acquired.

-

Spectral Interpretation:

-

¹H NMR: The chemical shifts, integration (relative number of protons), and splitting patterns (multiplicity) of the signals are analyzed to deduce the connectivity of the hydrogen atoms.

-

¹³C NMR: The number of signals indicates the number of unique carbon environments, and their chemical shifts provide information about the type of carbon atom (e.g., carbonyl, carbinol, alkyl).

-

2D NMR (e.g., COSY): These experiments can help establish correlations between neighboring protons, aiding in the complete structural assignment.

-

Metabolic and Synthetic Pathways

Metabolic Context of 2-Hydroxyisovaleric Acid

2-Hydroxyisovaleric acid is a metabolite in the degradation pathway of the branched-chain amino acid valine.[1] Its accumulation in biological fluids can be an indicator of certain metabolic disorders, such as maple syrup urine disease (MSUD) and lactic acidosis.[6][7]

Caption: Simplified metabolic pathway of valine to 2-hydroxyisovaleric acid.

General Experimental Workflow for Analysis

The analysis of 2-hydroxyisovaleric acid from a biological matrix typically follows a standardized workflow to ensure accurate identification and quantification.

Caption: General experimental workflow for the analysis of 2-hydroxyisovaleric acid.

References

- 1. This compound | C5H10O3 | CID 99823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 2-hydroxyisovaleric acid, 4026-18-0 [thegoodscentscompany.com]

- 5. hmdb.ca [hmdb.ca]

- 6. The occurrence of 2-hydroxyisovaleric acid in patients with lactic acidosis and ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]

The Biological Role of 2-Hydroxyisovaleric Acid in Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyisovaleric acid, a hydroxy monocarboxylic acid, is a metabolite derived from the catabolism of branched-chain amino acids (BCAAs), primarily valine and leucine. Under normal physiological conditions, it is present at low levels in biological fluids. However, its accumulation is a key biomarker for certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD). This technical guide provides a comprehensive overview of the biological role of 2-hydroxyisovaleric acid, delving into its metabolic pathways, the enzymes involved, its pathophysiological significance, and the analytical methods for its quantification. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in the fields of metabolism, rare diseases, and neurobiology.

Introduction

2-Hydroxyisovaleric acid (also known as 2-hydroxy-3-methylbutyric acid) is an organic acid that serves as an intermediate in the metabolic pathways of the essential amino acids valine and leucine.[1][2] Its chemical formula is C5H10O3.[3] While playing a role in normal metabolic processes, its significance is most pronounced in the context of metabolic disorders where the catabolism of BCAAs is impaired. Elevated levels of 2-hydroxyisovaleric acid can be indicative of metabolic dysregulation and are associated with neurotoxicity.[1] This guide will explore the multifaceted role of this metabolite.

Metabolic Pathways of 2-Hydroxyisovaleric Acid

The primary route for the formation of 2-hydroxyisovaleric acid is through the catabolism of the branched-chain amino acids, valine and leucine.

Formation from Valine

The canonical pathway for valine degradation involves the conversion of its corresponding alpha-keto acid, 2-oxoisovalerate. In instances of metabolic dysfunction, 2-oxoisovalerate can be alternatively reduced to 2-hydroxyisovaleric acid. This reaction is catalyzed by a dehydrogenase enzyme.

Formation from Leucine

Similarly, during the breakdown of leucine, the intermediate alpha-ketoisocaproate can be metabolized to 2-hydroxyisocaproic acid, which is then further metabolized to 2-hydroxyisovaleric acid.[1] This process primarily occurs in muscle and connective tissues.[1]

dot

Enzymology

The enzymatic conversion of 2-oxoisovalerate to 2-hydroxyisovaleric acid is a critical step in its biosynthesis. While the specific human enzyme responsible for this reduction in vivo is not extensively characterized, studies have identified dehydrogenases capable of this reaction.

A highly specific D-hydroxyisovalerate dehydrogenase has been purified from the fungus Fusarium sambucinum. This enzyme catalyzes the reversible NADPH-dependent reduction of 2-ketoisovalerate (2-KIV) to D-hydroxyisovalerate (D-HIV).[4]

Table 1: Kinetic Properties of D-Hydroxyisovalerate Dehydrogenase from Fusarium sambucinum

| Substrate | Km (µM) |

| 2-Ketoisovalerate | 200[4] |

| NADPH | 333[4] |

In humans, the activity of the branched-chain α-keto acid dehydrogenase (BCKD) complex is paramount. A deficiency in this enzyme complex leads to the accumulation of branched-chain α-keto acids, including 2-oxoisovalerate, which are then shunted towards alternative pathways, such as the formation of 2-hydroxyisovaleric acid.[5] The BCKD complex is a mitochondrial multienzyme complex composed of three catalytic components: E1 (a decarboxylase), E2 (a transacylase), and E3 (a dehydrogenase).[6]

Pathophysiological Significance

The primary clinical relevance of 2-hydroxyisovaleric acid lies in its role as a biomarker for Maple Syrup Urine Disease (MSUD) . MSUD is an autosomal recessive metabolic disorder caused by a deficiency in the BCKD complex.[5] This deficiency leads to the accumulation of BCAAs (leucine, isoleucine, and valine) and their corresponding α-keto acids in blood, urine, and cerebrospinal fluid.[7]

The accumulation of these metabolites, including 2-hydroxyisovaleric acid, is associated with severe neurological damage, including intellectual disability, seizures, and cerebral edema.[1][7] The neurotoxicity is thought to be primarily caused by the high levels of leucine and its ketoacid, α-ketoisocaproic acid.[8] However, the elevated levels of other metabolites, such as 2-hydroxyisovaleric acid, also contribute to the overall metabolic disturbance.

Elevated levels of 2-hydroxyisovaleric acid can also be observed in other conditions such as lactic acidosis and ketoacidosis.[9]

Table 2: Urinary Levels of 2-Hydroxyisovaleric Acid

| Condition | Concentration Range (mmol/mol creatinine) |

| Healthy Individuals | < 2[8] |

| Moderate Increase | May result from lactic acidosis, episodic ketosis, or deficiencies of thiamine or lipoic acid.[1] |

| Significant Increase | Associated with Maple Syrup Urine Disease (MSUD) and pyruvate dehydrogenase deficiency.[1] |

Experimental Protocols

The quantification of 2-hydroxyisovaleric acid in biological fluids is crucial for the diagnosis and monitoring of MSUD and other metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose.

Sample Preparation and Derivatization for GC-MS Analysis of Urinary Organic Acids

This protocol outlines a general procedure for the extraction and derivatization of organic acids from urine for GC-MS analysis.

5.1.1. Materials

-

Urine sample

-

Internal standard solution (e.g., 4-phenylbutyric acid)

-

5M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Diethyl ether

-

Anhydrous sodium sulfate (Na2SO4)

-

Nitrogen gas

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Pyridine

5.1.2. Protocol

-

Sample Collection and pH Adjustment: Collect a urine sample. Adjust the pH to below 2 by adding 5M HCl.[10]

-

Internal Standard Addition: Add a known amount of the internal standard to the urine sample.[10]

-

Extraction: Perform a two-step liquid-liquid extraction. First, add ethyl acetate to the sample, vortex, and centrifuge. Collect the organic (top) layer. To the remaining aqueous layer, add diethyl ether, vortex, and centrifuge. Combine the organic layers.[10]

-

Drying: Add anhydrous sodium sulfate to the combined organic extracts to remove any residual water.[10]

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[2]

-

Derivatization: To the dried residue, add pyridine and the derivatizing agent (BSTFA with 1% TMCS). Heat the mixture to facilitate the reaction. This step converts the polar organic acids into their more volatile and thermally stable trimethylsilyl (TMS) derivatives.[2][11]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system for analysis.[2]

dot

Signaling Pathways and Neurological Effects

Currently, there is limited evidence to suggest that 2-hydroxyisovaleric acid acts as a direct signaling molecule in the same way as classical neurotransmitters or hormones. Its primary role appears to be that of a metabolic intermediate and a biomarker of disease.

The neurological damage observed in MSUD is multifactorial and is largely attributed to the accumulation of leucine and its corresponding α-keto acid, which are known to be neurotoxic.[8] The proposed mechanisms of neurotoxicity include:

-

Disruption of the blood-brain barrier.

-

Inhibition of neurotransmitter synthesis.

-

Induction of oxidative stress.

-

Impairment of mitochondrial function.

While the direct neurotoxic effects of isolated 2-hydroxyisovaleric acid are not as well-studied, it is plausible that its accumulation contributes to the overall metabolic and oxidative stress in the brain of MSUD patients.

Conclusion and Future Directions

2-Hydroxyisovaleric acid is a key metabolite in the catabolism of branched-chain amino acids, and its elevated levels are a hallmark of Maple Syrup Urine Disease. While its primary role is understood as a metabolic intermediate, further research is needed to fully elucidate its potential direct biological activities, including any subtle signaling functions or specific contributions to the neuropathology of MSUD. The development of more specific and sensitive analytical methods will continue to be crucial for the early diagnosis and effective management of this and other related metabolic disorders. A deeper understanding of the enzymes involved in its metabolism in humans could also open new avenues for therapeutic intervention.

References

- 1. 2-Hydroxyisovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. A highly specific D-hydroxyisovalerate dehydrogenase from the enniatin producer Fusarium sambucinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-oxoisovalerate dehydrogenase - Proteopedia, life in 3D [proteopedia.org]

- 6. hmdb.ca [hmdb.ca]

- 7. academic.oup.com [academic.oup.com]

- 8. 2-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]

- 9. researchgate.net [researchgate.net]

- 10. pure.uva.nl [pure.uva.nl]

- 11. youtube.com [youtube.com]

Synthesis of Racemic 2-Hydroxyisovaleric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemic 2-hydroxyisovaleric acid, also known as α-hydroxyisovaleric acid, is a valuable chiral building block in the synthesis of various pharmaceuticals and other bioactive molecules. Its structure, featuring a hydroxyl group adjacent to a carboxylic acid, makes it a versatile intermediate for further chemical modifications. This technical guide provides a comprehensive overview of the primary synthetic methods for producing racemic 2-hydroxyisovaleric acid, encompassing both traditional chemical synthesis and biosynthetic routes. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to aid researchers in the practical application of these methods.

Chemical Synthesis Routes

Several chemical strategies have been developed for the synthesis of racemic 2-hydroxyisovaleric acid. The most common and practical approaches involve the use of readily available starting materials such as isobutyraldehyde and α-ketoisovaleric acid.

Synthesis from Isobutyraldehyde via Cyanohydrin Formation and Hydrolysis

This two-step method is a classic and reliable approach for the synthesis of α-hydroxy acids. The first step involves the formation of a cyanohydrin by the nucleophilic addition of cyanide to isobutyraldehyde. The resulting 2-hydroxy-3-methylbutanenitrile is then hydrolyzed to yield racemic 2-hydroxyisovaleric acid.

Experimental Protocol:

Step 1: Synthesis of 2-Hydroxy-3-methylbutanenitrile (Isobutyraldehyde Cyanohydrin)

-

In a well-ventilated fume hood, a solution of sodium cyanide (or potassium cyanide) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.

-

Isobutyraldehyde is added dropwise to the cyanide solution with vigorous stirring.

-

A solution of a weak acid, such as acetic acid, is then slowly added from the addition funnel to generate hydrocyanic acid in situ. The temperature should be maintained below 10°C throughout the addition.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete formation of the cyanohydrin.

-

The reaction mixture is then extracted with a suitable organic solvent, such as diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude 2-hydroxy-3-methylbutanenitrile, which can be used in the next step without further purification.

Step 2: Hydrolysis of 2-Hydroxy-3-methylbutanenitrile to Racemic 2-Hydroxyisovaleric Acid

-

The crude 2-hydroxy-3-methylbutanenitrile is added to a solution of a strong acid, typically concentrated hydrochloric acid or sulfuric acid, in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and diluted with water.

-

The product, 2-hydroxyisovaleric acid, is extracted into an organic solvent like diethyl ether or ethyl acetate.

-

The combined organic extracts are washed with water and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to afford crude racemic 2-hydroxyisovaleric acid.

-

Purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.

Quantitative Data:

| Step | Reactants | Reagents | Conditions | Yield (%) | Purity (%) |

| 1 | Isobutyraldehyde | NaCN, Acetic Acid, Water | 0-10°C, then RT | >90 | Crude |

| 2 | 2-Hydroxy-3-methylbutanenitrile | Conc. HCl or H₂SO₄, Water | Reflux | 70-85 | >95 (after recrystallization) |

Logical Relationship Diagram:

The Microbial Production of 2-Hydroxyisovaleric Acid: A Technical Guide

An In-depth Examination of the Natural Occurrence, Biosynthesis, and Quantification of a Promising Bioactive Molecule

Introduction

2-Hydroxyisovaleric acid (2-HIV), also known as 2-hydroxy-3-methylbutyric acid, is a branched-chain alpha-hydroxy acid with emerging significance in the fields of biotechnology and medicine. As a versatile chiral building block, it holds potential for the synthesis of biodegradable polymers and pharmaceuticals. While its presence has been documented in various biological systems, including as a human metabolite, its natural occurrence in microorganisms is a subject of growing interest for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the natural production of 2-hydroxyisovaleric acid by microorganisms, detailing its biosynthetic pathways, quantitative data on its production, and the experimental protocols for its detection and quantification.

Natural Occurrence of 2-Hydroxyisovaleric Acid in Microorganisms

2-Hydroxyisovaleric acid is a metabolite found in a diverse range of microorganisms, from bacteria to fungi. Its production is often associated with the metabolism of branched-chain amino acids, particularly valine. Several microbial species have been identified as natural producers of 2-HIV, with varying production levels.

Notably, 2-HIV has been identified as a significant metabolite in the context of the vaginal microbiome. Bacteria associated with bacterial vaginosis, such as Atopobium parvulum, Gardnerella vaginalis, and Veillonella montpellierensis, have been shown to produce 2-HIV.[1] In contrast, beneficial Lactobacillus species, which are dominant in a healthy vaginal microbiome, are not significant producers of this compound.

The lactic acid bacterium Lactococcus lactis is another well-documented natural producer of 2-hydroxyisovaleric acid.[2] Additionally, species from the genus Streptomyces, including Streptomyces cavourensis and Streptomyces bacillaris, have been reported to produce 2-HIV.[3] The yeast Saccharomyces cerevisiae is also known to produce this metabolite.[3]

While many microorganisms produce 2-HIV naturally at low levels, significant advancements have been made in the metabolic engineering of bacteria like Escherichia coli and Klebsiella pneumoniae to achieve high-titer production of this valuable chemical.

Quantitative Data on 2-Hydroxyisovaleric Acid Production

The concentration of 2-hydroxyisovaleric acid produced by microorganisms varies significantly depending on the species, strain, and culture conditions. While comprehensive quantitative data for all natural producers is not yet available, several studies have reported production levels for both natural and engineered microorganisms. The following table summarizes the available quantitative data.

| Microorganism | Strain | Production Level | Carbon Source | Reference |

| Engineered Bacteria | ||||

| Escherichia coli | Engineered | 7.8 g/L | Glucose | [4] |

| Escherichia coli | Engineered | 6.2 g/L | Glycerol | [4] |

| Klebsiella pneumoniae | Kp ΔbudAΔldhA-panE | 14.41 g/L | Glucose | [2] |

| Lactic Acid Bacteria | ||||

| Leuconostoc lactis | - | 153.1 - 526 µg/ml | MRS broth | [5] |

| Lactobacillus plantarum | - | 153.1 - 526 µg/ml | MRS broth | [5] |

| Lactobacillus brevis | - | 153.1 - 526 µg/ml | MRS broth | [5] |

| Leuconostoc mesenteroides | - | 153.1 - 526 µg/ml | MRS broth | [5] |

| Lactobacillus sakei | - | 21.4 µg/ml | MRS broth | [5] |

| Pediococcus pentosaceus | - | 26.1 µg/ml | MRS broth | [5] |

Biosynthetic Pathways of 2-Hydroxyisovaleric Acid

The primary route for the biosynthesis of 2-hydroxyisovaleric acid in microorganisms is through the L-valine biosynthetic pathway. This pathway starts from pyruvate, a central metabolite in glycolysis. Another route is through the catabolism of valine.

Biosynthesis from Pyruvate (Valine Biosynthesis Pathway)

This pathway involves a series of enzymatic reactions to convert two molecules of pyruvate into 2-ketoisovalerate, the direct precursor of 2-hydroxyisovaleric acid.

-

Acetolactate Formation: Two molecules of pyruvate are condensed to form α-acetolactate. This reaction is catalyzed by acetolactate synthase (ALS) or acetohydroxyacid synthase (AHAS) .

-

Isomeroreduction: α-Acetolactate is then converted to α,β-dihydroxyisovalerate by acetohydroxyacid isomeroreductase (AHAIR) , also known as ketol-acid reductoisomerase.

-

Dehydration: The dehydration of α,β-dihydroxyisovalerate to 2-ketoisovalerate is catalyzed by dihydroxyacid dehydratase (DHAD) .

-

Reduction to 2-Hydroxyisovaleric Acid: Finally, 2-ketoisovalerate is reduced to 2-hydroxyisovaleric acid. This final reduction step can be catalyzed by various enzymes with 2-keto acid reductase activity. In Klebsiella pneumoniae, for instance, isoenzymes of ketopantoate reductase (PanE) and IlvC have been shown to perform this conversion.[2]

Figure 1. Biosynthesis of 2-Hydroxyisovaleric Acid from Pyruvate.

Biosynthesis from Valine Catabolism

2-Hydroxyisovaleric acid can also be produced through the catabolism of the amino acid L-valine.

-

Transamination: L-valine is first converted to its corresponding α-keto acid, 2-ketoisovalerate, through a transamination reaction catalyzed by a branched-chain amino acid aminotransferase .

-

Reduction: Similar to the final step in the pyruvate pathway, 2-ketoisovalerate is then reduced to 2-hydroxyisovaleric acid by a 2-keto acid reductase .

Figure 2. Biosynthesis of 2-Hydroxyisovaleric Acid from Valine.

Competing Pathways

The precursor molecule, 2-ketoisovalerate, is a key intermediate in several metabolic pathways. Its conversion to other metabolites represents a competing flux that can limit the production of 2-hydroxyisovaleric acid. The main competing pathways include:

-

L-Valine Biosynthesis: The amination of 2-ketoisovalerate to form L-valine, catalyzed by branched-chain amino acid aminotransferases.

-

L-Leucine Biosynthesis: 2-Ketoisovalerate is a precursor for the biosynthesis of L-leucine.

-

Pantothenate (Vitamin B5) Biosynthesis: 2-Ketoisovalerate is also a precursor for the synthesis of pantothenic acid.

Metabolic engineering strategies to enhance 2-HIV production often involve the downregulation or knockout of genes involved in these competing pathways to channel the metabolic flux towards the desired product.

Experimental Protocols for the Analysis of 2-Hydroxyisovaleric Acid

Accurate and sensitive analytical methods are crucial for the detection and quantification of 2-hydroxyisovaleric acid in microbial cultures. Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile organic acids. Derivatization is typically required to increase the volatility and thermal stability of 2-hydroxyisovaleric acid.

a. Sample Preparation and Extraction:

-

Cell Removal: Centrifuge the microbial culture broth to pellet the cells. Collect the supernatant for analysis.

-

Internal Standard Addition: Add a known concentration of an internal standard (e.g., a deuterated analog of 2-HIV or another organic acid not present in the sample) to the supernatant for accurate quantification.

-

Acidification: Acidify the sample to a pH below 2 using a strong acid (e.g., HCl) to protonate the organic acids.

-

Liquid-Liquid Extraction: Extract the organic acids from the acidified aqueous sample using an organic solvent such as ethyl acetate or diethyl ether. Repeat the extraction multiple times for complete recovery.

-

Drying: Pool the organic extracts and dry them over an anhydrous salt like sodium sulfate to remove any residual water.

-

Evaporation: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to concentrate the organic acids.

b. Derivatization:

-

Reagent Addition: To the dried extract, add a derivatizing agent. A common choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.

-

Reaction: Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period to ensure complete derivatization.

c. GC-MS Analysis:

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the derivatized organic acids based on their boiling points and interactions with the stationary phase. A temperature gradient program is typically used to achieve optimal separation.

-

Mass Spectrometric Detection: As the compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer detects the mass-to-charge ratio of the resulting ions, providing a unique mass spectrum for each compound.

-

Quantification: Identify the peak corresponding to the derivatized 2-hydroxyisovaleric acid based on its retention time and mass spectrum. Quantify the compound by comparing its peak area to that of the internal standard.

Figure 3. General Workflow for GC-MS Analysis of 2-Hydroxyisovaleric Acid.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol

UPLC-MS/MS offers high sensitivity and specificity and often does not require derivatization, simplifying sample preparation.

a. Sample Preparation:

-

Cell Removal: Centrifuge the microbial culture to separate the cells from the supernatant.

-

Internal Standard: Add an appropriate internal standard to the supernatant.

-

Protein Precipitation: If the culture medium contains high concentrations of proteins, perform a protein precipitation step by adding a cold organic solvent like methanol or acetonitrile. Centrifuge to remove the precipitated proteins.

-

Dilution: Dilute the supernatant (or the protein-free extract) with a suitable solvent (e.g., water or mobile phase) to bring the analyte concentration within the linear range of the instrument.

-

Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

b. UPLC-MS/MS Analysis:

-

Chromatographic Separation: Inject the prepared sample into the UPLC system. Use a reverse-phase column (e.g., C18) for separation. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency. A gradient elution is commonly used.

-

Mass Spectrometric Detection:

-

Ionization: The eluent from the UPLC is directed to the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which ionizes the analytes. 2-Hydroxyisovaleric acid is usually detected in negative ion mode.

-

Tandem Mass Spectrometry (MS/MS): The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Q1 (First Quadrupole): Selects the precursor ion (the deprotonated molecule of 2-hydroxyisovaleric acid, [M-H]⁻).

-

Q2 (Collision Cell): The selected precursor ion is fragmented by collision with an inert gas (e.g., argon).

-

Q3 (Third Quadrupole): Selects one or more specific product ions that are characteristic of 2-hydroxyisovaleric acid.

-

-

-

Quantification: The intensity of the selected product ion(s) is measured. Quantification is achieved by constructing a calibration curve using standards of known concentrations and normalizing the response to the internal standard.

Figure 4. General Workflow for UPLC-MS/MS Analysis of 2-Hydroxyisovaleric Acid.

Conclusion

The natural occurrence of 2-hydroxyisovaleric acid in a variety of microorganisms presents exciting opportunities for its biotechnological production. Understanding the biosynthetic pathways and the factors that influence its production is key to developing efficient and sustainable manufacturing processes. The analytical protocols detailed in this guide provide the necessary tools for researchers to accurately quantify 2-HIV in microbial systems. Further research into the metabolic regulation of 2-HIV production in natural producers and the continued development of engineered strains will undoubtedly expand the applications of this versatile molecule in the pharmaceutical and biomaterials industries.

References

A Technical Guide to the Stereochemistry and Enantiomers of 2-Hydroxyisovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-hydroxyisovaleric acid, focusing on the distinct properties, synthesis, separation, and biological significance of its enantiomers. As a chiral building block and a human metabolite, understanding its stereochemistry is critical for applications in pharmaceutical development and metabolic research.

Introduction to 2-Hydroxyisovaleric Acid

2-Hydroxyisovaleric acid, also known as 2-hydroxy-3-methylbutanoic acid, is a derivative of the amino acid valine where the amino group is substituted by a hydroxyl group[1]. The molecule possesses a single stereocenter at the second carbon (C2), giving rise to two non-superimposable mirror-image isomers, or enantiomers: (R)-2-hydroxyisovaleric acid and (S)-2-hydroxyisovaleric acid[2][3].

The stereochemistry of this compound is pivotal, as each enantiomer can exhibit different biological activities and serve as a specific chiral precursor in asymmetric synthesis[2]. In biological systems, it is a metabolite derived from the breakdown of branched-chain amino acids[4]. Its presence and concentration, particularly of specific enantiomers, can be indicative of normal metabolic function or of certain inherited metabolic disorders[4][5].

Physicochemical Properties of Enantiomers

Enantiomers share identical physical properties in an achiral environment, such as melting point and solubility. However, they differ in their interaction with plane-polarized light, a property known as optical activity. The racemic mixture, containing equal amounts of (R) and (S) enantiomers, is optically inactive[6][7].

| Property | (R)-2-Hydroxyisovaleric Acid | (S)-2-Hydroxyisovaleric Acid | (±)-2-Hydroxyisovaleric Acid (Racemate) |

| Molecular Formula | C₅H₁₀O₃[3] | C₅H₁₀O₃[2] | C₅H₁₀O₃[1][8] |

| Molecular Weight | 118.13 g/mol [3] | 118.13 g/mol [2] | 118.13 g/mol [1][8] |

| CAS Number | 17407-56-6[3] | 17407-55-5[2] | 4026-18-0[8][9] |

| Appearance | Off-white to yellow solid[3] | Solid[2] | Solid[1] |

| Melting Point | 64-67 °C[3] | Not specified | 63-64 °C[8] |

| Optical Activity [α] | [α]20/D -17±1° (c=1% in chloroform)[3] | Not specified, but expected to be equal and opposite to (R) | Optically inactive[6] |

| Synonyms | D-α-Hydroxyisovaleric acid[3] | L-α-Hydroxyisovaleric acid[2] | (±)-α-Hydroxyisovaleric acid[8] |

Synthesis and Resolution of Enantiomers

The production of enantiomerically pure 2-hydroxyisovaleric acid can be achieved through two primary strategies: asymmetric synthesis to create a single desired enantiomer, or the synthesis of a racemic mixture followed by chiral resolution[10]. Chiral resolution, the process of separating enantiomers from a racemic mixture, is a widely used technique[7][10].

Enzymatic kinetic resolution is a highly effective method that leverages the stereoselectivity of enzymes. An enzyme, typically a lipase, selectively catalyzes a reaction (e.g., esterification or hydrolysis) on one enantiomer at a much faster rate than the other, allowing for their separation[11][12][13].

Principle: A racemic mixture of 2-hydroxyisovaleric acid is subjected to esterification with an alcohol (e.g., butanol) in the presence of a lipase. The enzyme will preferentially convert one enantiomer (e.g., the R-enantiomer) into its corresponding ester, leaving the unreacted S-enantiomer as the acid. The resulting mixture of an ester and a carboxylic acid can then be easily separated based on their different chemical properties.

Methodology:

-

Reaction Setup: In a temperature-controlled vessel, dissolve racemic 2-hydroxyisovaleric acid (1.0 eq) and butanol (1.2 eq) in a suitable organic solvent (e.g., toluene).

-

Enzyme Addition: Add an immobilized lipase, such as Lipase B from Candida antarctica (CALB), to the mixture (e.g., 10% by weight of the acid)[11][13].

-

Reaction Monitoring: Stir the heterogeneous mixture at a controlled temperature (e.g., 40-50°C). Monitor the reaction progress by periodically taking samples and analyzing them via chiral HPLC to determine the conversion and enantiomeric excess (ee) of the remaining acid[14].

-

Termination: Once the reaction reaches approximately 50% conversion (ideally resulting in high ee for both the product and remaining substrate), stop the reaction by filtering off the immobilized enzyme[11].

-

Separation:

-

Extract the reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate). The unreacted (S)-2-hydroxyisovaleric acid will move into the aqueous phase as its carboxylate salt. The (R)-butyl-2-hydroxyisovalerate ester will remain in the organic phase.

-

Separate the two phases.

-

-

Isolation:

-

S-Enantiomer: Acidify the aqueous phase with a strong acid (e.g., HCl) to pH ~2 and extract the (S)-2-hydroxyisovaleric acid with an organic solvent (e.g., ethyl acetate). Evaporate the solvent to yield the purified S-acid.

-

R-Enantiomer: The (R)-ester can be isolated by evaporating the solvent from the organic phase. If the R-acid is desired, the ester can be subsequently hydrolyzed under basic conditions (e.g., using NaOH) followed by acidification to yield (R)-2-hydroxyisovaleric acid.

-

Caption: Workflow for enzymatic kinetic resolution of 2-hydroxyisovaleric acid.

Analytical Separation and Characterization

Distinguishing and quantifying enantiomers requires a chiral environment. While techniques like NMR with chiral shift reagents can be used, chiral High-Performance Liquid Chromatography (HPLC) is the most common and powerful method for analytical separation[15][16].

Principle: Chiral HPLC uses a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP)[16]. The two enantiomers interact differently with the CSP, leading to different retention times and thus enabling their separation[17]. Polysaccharide-based columns are widely used for this purpose[18].

Methodology:

-

System: A standard HPLC system equipped with a UV detector.

-

Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® AD-H or similar amylose/cellulose derivative column) is a common choice for separating chiral acids[19].

-

Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and an alcohol like 2-propanol (isopropanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape for acidic analytes[18]. A representative mobile phase could be n-Hexane/Isopropanol/TFA (90:10:0.1 v/v/v).

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

-

Analysis:

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Inject a small volume of the sample (e.g., 10 µL).

-

Monitor the elution profile using a UV detector (e.g., at 210 nm, as carboxylic acids have UV absorbance at low wavelengths).

-

-

Quantification: The two enantiomers will appear as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

References

- 1. (+-)-2-Hydroxyisovaleric acid | C5H10O3 | CID 99823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. (2R)-2-Hydroxy-3-methylbutyric acid | 17407-56-6 [chemicalbook.com]

- 4. 2-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]

- 5. 2-Hydroxyisovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. GSRS [precision.fda.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. 2-hydroxyisovaleric acid, 4026-18-0 [thegoodscentscompany.com]

- 10. scispace.com [scispace.com]

- 11. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gsartor.org [gsartor.org]

- 13. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. phx.phenomenex.com [phx.phenomenex.com]

- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. chiral hplc method: Topics by Science.gov [science.gov]

Navigating the Toxicological Landscape of (+-)-2-Hydroxyisovaleric Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: December 30, 2025

Abstract

(+/-)-2-Hydroxyisovaleric acid, a metabolite of the branched-chain amino acid valine, is a compound of interest in various biomedical research fields. While its metabolic role is increasingly understood, a comprehensive toxicological profile remains largely undefined in publicly accessible literature. This technical guide synthesizes the currently available safety and hazard information for (+/-)-2-Hydroxyisovaleric acid, outlines its known biological context, and presents generalized experimental workflows for toxicological assessment. The conspicuous absence of detailed, quantitative toxicological studies underscores a critical data gap that warrants future investigation to support any potential therapeutic or industrial applications.

Introduction

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) and chemical databases, (+/-)-2-Hydroxyisovaleric acid is classified with the following hazards.[2][4][5][6] This information provides a foundational understanding of the compound's intrinsic hazardous properties.

Table 1: GHS Hazard Classification for (+-)-2-Hydroxyisovaleric acid

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | Warning |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning | Warning |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | Warning |

Data sourced from multiple chemical safety databases.[2][4][5][6]

These classifications indicate that direct contact with the compound requires appropriate personal protective equipment (PPE), including gloves and eye protection, and that handling should occur in well-ventilated areas to avoid respiratory irritation.[4]

Known Biological and Metabolic Context

While direct toxicological data is sparse, the metabolic context of (+/-)-2-Hydroxyisovaleric acid offers insights into its biological interactions.

It is a normal, albeit typically low-level, metabolite of valine.[1] However, its accumulation in the body is a key biomarker for several inborn errors of metabolism.[7] In conditions like MSUD, deficient enzymatic activity leads to a buildup of branched-chain amino acids and their keto and hydroxy acid derivatives, including 2-hydroxyisovaleric acid.[1] This accumulation is associated with neurotoxic effects, although the specific contribution of 2-hydroxyisovaleric acid to this toxicity is not fully elucidated.[8] Its presence has also been noted in patients with lactic acidosis and ketoacidosis.[3][9][10]

Understanding this metabolic context is crucial for designing relevant toxicological studies, as it suggests potential target organs and pathways for investigation.

Recommended Toxicological Assessment Workflow

Given the absence of specific studies on (+/-)-2-Hydroxyisovaleric acid, a generalized workflow for in vitro toxicological assessment is presented below. This workflow represents a standard approach in preclinical safety evaluation.[11][12]

Caption: Generalized workflow for in vitro toxicological assessment.

Experimental Protocols: A General Framework

Detailed experimental protocols for (+/-)-2-Hydroxyisovaleric acid are not available. However, the following provides a general methodology for the key assays mentioned in the workflow, based on standard OECD guidelines.

4.1.1. Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

-

Objective: To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

-

Methodology:

-

Multiple strains of bacteria, each carrying a different mutation in an amino acid synthesis gene, are used.

-

The bacteria are exposed to various concentrations of (+/-)-2-Hydroxyisovaleric acid, both with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver).

-

The treated bacteria are plated on a minimal agar medium lacking the specific amino acid the bacteria cannot synthesize.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow on the minimal medium) is counted and compared to negative and positive controls.

-

A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.[11]

-

4.1.2. In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

-

Objective: To detect chromosomal damage by identifying the presence of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

-

Methodology:

-

A suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) is cultured.

-

The cells are treated with a range of concentrations of (+/-)-2-Hydroxyisovaleric acid, with and without metabolic activation (S9).

-

The treatment duration is typically 3-6 hours for short-term exposure or one full cell cycle for continuous exposure.

-

After treatment, the cells are cultured in fresh medium containing cytochalasin B, which blocks cytokinesis and results in binucleated cells.

-

The cells are then harvested, fixed, and stained.

-

The frequency of micronuclei in binucleated cells is scored using a microscope and compared to negative and positive controls.[11]

-

Data Gaps and Future Directions

The current body of literature lacks the necessary data to perform a comprehensive toxicological risk assessment for (+/-)-2-Hydroxyisovaleric acid. The following key areas require urgent investigation:

-

Acute, Sub-chronic, and Chronic Toxicity: No data on LD50 values or effects of repeated exposure are available.

-

Quantitative Genotoxicity and Cytotoxicity: While a framework exists, no specific studies have been published.

-

Reproductive and Developmental Toxicity: The potential effects on reproduction and development are unknown.

-

Carcinogenicity: Long-term studies to assess carcinogenic potential have not been conducted.

-

In Vivo Studies: Animal studies are necessary to understand the compound's toxicokinetics and systemic effects.

Conclusion

(+/-)-2-Hydroxyisovaleric acid is a metabolically relevant compound for which a significant toxicological data gap exists. The available information is limited to GHS hazard classifications indicating potential for skin, eye, and respiratory irritation.[2][4][5][6] Its association with metabolic disorders suggests that further investigation into its systemic effects, particularly neurotoxicity, is warranted. The absence of robust, quantitative toxicological data prevents a full risk assessment and highlights the need for comprehensive studies following established guidelines to ensure the safety of this compound in any future applications. Researchers and drug development professionals should proceed with caution, adhering to standard safety protocols when handling this compound, and consider the outlined assessment workflow to contribute to a more complete understanding of its toxicological profile.

References

- 1. 2-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]

- 2. This compound | C5H10O3 | CID 99823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The occurrence of 2-hydroxyisovaleric acid in patients with lactic acidosis and ketoacidosis. | Sigma-Aldrich [sigmaaldrich.com]

- 4. sds.metasci.ca [sds.metasci.ca]

- 5. (-)-2-Hydroxy-3-methylbutyric acid | C5H10O3 | CID 5289545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-HYDROXY-3-METHYLBUTYRIC ACID | 4026-18-0 [amp.chemicalbook.com]

- 7. hmdb.ca [hmdb.ca]

- 8. 2-Oxoisovaleric Acid | Rupa Health [rupahealth.com]

- 9. The occurrence of 2-hydroxyisovaleric acid in patients with lactic acidosis and ketoacidosis. | Semantic Scholar [semanticscholar.org]

- 10. The occurrence of 2-hydroxyisovaleric acid in patients with lactic acidosis and ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nuvisan.com [nuvisan.com]

- 12. criver.com [criver.com]

A Comprehensive Review of 2-Hydroxyisovaleric Acid: From Metabolism to Clinical Significance and Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisovaleric acid, also known as 2-hydroxy-3-methylbutanoic acid, is a hydroxy fatty acid that serves as a key metabolite in the catabolism of branched-chain amino acids (BCAAs), specifically valine and leucine. While typically present at low levels in healthy individuals, its accumulation is a hallmark of certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD). This technical guide provides a comprehensive overview of the current state of research on 2-hydroxyisovaleric acid, encompassing its metabolic pathways, analytical detection methods, clinical relevance, and biotechnological production. The information presented herein is intended to serve as a valuable resource for researchers, clinicians, and professionals involved in drug development and metabolic studies.

Metabolic Pathways and Biological Role

2-Hydroxyisovaleric acid is primarily generated from the metabolism of the branched-chain amino acids leucine and valine.[1][2]

From Leucine: The breakdown of leucine, mainly in muscle and connective tissues, is initiated by the enzyme branched-chain aminotransferase (BCAT), which converts leucine to α-ketoisocaproic acid. This intermediate is then further metabolized, leading to the formation of 2-hydroxyisovaleric acid.[2]

From Valine: In the valine catabolic pathway, valine is transaminated to α-ketoisovalerate. In instances of metabolic dysfunction where the primary degradation pathway is impaired, α-ketoisovalerate can be reduced to 2-hydroxyisovaleric acid.

Elevated levels of 2-hydroxyisovaleric acid are indicative of disruptions in these metabolic pathways.[3] In healthy individuals, its concentration in biological fluids is typically low. However, in certain metabolic disorders, particularly those affecting the branched-chain α-keto acid dehydrogenase (BCKDH) complex, significant accumulation occurs.[4][5]

Signaling Pathway Involvement

The accumulation of branched-chain amino acids and their metabolites, including 2-hydroxyisovaleric acid, has been linked to the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[1][6][7][8] This pathway is a central regulator of cell growth, proliferation, and metabolism. The activation of mTORC1 by BCAAs is thought to contribute to some of the pathological manifestations of metabolic disorders.[1][8] Furthermore, dysregulation of BCAA metabolism is associated with insulin resistance, and metabolites like 2-hydroxyisovaleric acid may play a role in this process, though the direct mechanistic links are still under investigation.[9][10][11]

Quantitative Data

The concentration of 2-hydroxyisovaleric acid in biological fluids is a critical diagnostic marker. The following tables summarize the reported concentrations in urine and plasma for healthy individuals and patients with relevant metabolic disorders.

Table 1: Urinary 2-Hydroxyisovaleric Acid Concentrations

| Population | Concentration (mmol/mol creatinine) | Reference(s) |

| Healthy Individuals | 0 - 0.4 | [3] |

| Pathological Range | > 0.4 | [12] |

Table 2: Plasma Branched-Chain Amino Acid Concentrations in MSUD

| Amino Acid | MSUD Patients (µmol/L) | Healthy Controls (µmol/L) | Reference(s) |

| Leucine | 1944.9 (initial diagnosis) | < 300 | [13] |

| Isoleucine | Significantly elevated | 37 ± 19 | [13][14] |

| Valine | Normal to slightly elevated | 98 ± 46 | [13][14] |

| Alloisoleucine | Significantly elevated (>5) | Undetectable - 1.9 | [14] |

Clinical Significance

The primary clinical significance of 2-hydroxyisovaleric acid lies in its role as a biomarker for inborn errors of metabolism.

Maple Syrup Urine Disease (MSUD): This autosomal recessive disorder is caused by a deficiency in the BCKDH complex, leading to the accumulation of BCAAs and their corresponding α-keto and α-hydroxy acids, including 2-hydroxyisovaleric acid.[2][15] The disease is named for the characteristic sweet odor of the urine. If left untreated, MSUD can lead to severe neurological damage, developmental delay, and death.[13] Monitoring the levels of 2-hydroxyisovaleric acid and other BCAAs is crucial for the diagnosis and management of MSUD patients.[16][17]

Other Organic Acidurias: Elevated levels of 2-hydroxyisovaleric acid may also be observed in other organic acidurias, as well as in conditions such as lactic acidosis and episodic ketosis, although the elevations are typically less pronounced than in MSUD.[3][18]

Analytical Methodologies

Accurate quantification of 2-hydroxyisovaleric acid is essential for clinical diagnosis and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Experimental Protocol: GC-MS Analysis of Urinary 2-Hydroxyisovaleric Acid

This protocol describes a typical procedure for the analysis of organic acids in urine, including 2-hydroxyisovaleric acid, using GC-MS.

1. Sample Preparation:

-

To 200 µL of urine, add an internal standard (e.g., a stable isotope-labeled analog of a related organic acid).

-

Add 40 µL of 75 g/L methoxyamine hydrochloride in pyridine to protect keto groups.[6]

-

Incubate at 60°C for 30 minutes.[6]

-

Acidify the sample to a pH below 2 with hydrochloric acid.[19]

-

Perform a liquid-liquid extraction with 600 µL of ethyl acetate, vortex thoroughly, and centrifuge.[6]

-

Repeat the extraction and combine the organic layers.[6]

-

Evaporate the solvent to dryness under a stream of nitrogen.[19]

2. Derivatization:

-

To the dried residue, add 40 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 160 µL of hexane.[6]

-

Incubate at 70-90°C for 15 minutes to form trimethylsilyl (TMS) derivatives.[6]

3. GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Column: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp to 155°C at 4°C/min, hold for 2 minutes.

-

Ramp to 170°C at 4°C/min, hold for 2 minutes.

-

Ramp to 220°C at 4°C/min.[20]

-

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

-

Quantification: Identify and quantify the TMS derivative of 2-hydroxyisovaleric acid based on its retention time and characteristic mass spectrum, using the internal standard for calibration.

Experimental Protocol: LC-MS/MS Analysis of 2-Hydroxyisovaleric Acid in Plasma

This protocol provides a general framework for the quantification of 2-hydroxyisovaleric acid in plasma using LC-MS/MS, which is adaptable from methods for similar short-chain fatty acids.[14][21]

1. Sample Preparation:

-

To 50 µL of plasma, add an internal standard (e.g., a stable isotope-labeled 2-hydroxyisovaleric acid).

-

Precipitate proteins by adding 200 µL of ice-cold acetonitrile containing the internal standard.[22]

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) to pellet the proteins.[22]

-

Transfer the supernatant to a clean tube or well plate.

-

The supernatant can be directly injected or evaporated to dryness and reconstituted in the initial mobile phase.

2. LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

LC Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid), is commonly employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for 2-hydroxyisovaleric acid and its internal standard for quantification. For 3-hydroxyisovaleric acid, a related compound, the transition 117.1→59.0 has been used.[14]

-

Quantification: Generate a calibration curve using standards of known concentrations in a surrogate matrix (e.g., charcoal-stripped plasma) and quantify the analyte in the unknown samples by comparing the peak area ratios of the analyte to the internal standard.

Biotechnological Production

There is growing interest in the biotechnological production of 2-hydroxyisovaleric acid and other valuable chemicals from renewable resources. Metabolic engineering of microorganisms such as Escherichia coli and Klebsiella pneumoniae has shown promise in this area.

Production in Engineered Escherichia coli

E. coli can be engineered to produce 2-hydroxyisovaleric acid by leveraging the native L-valine biosynthesis pathway. This involves the overexpression of key enzymes and the knockout of competing pathways.

References

- 1. Branched‐Chain Amino Acids and Mitochondrial Biogenesis: An Overview and Mechanistic Summary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]

- 3. 2-Hydroxyisovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. Kinetic characterization of branched chain ketoacid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Altered kinetic properties of the branched-chain alpha-keto acid dehydrogenase complex due to mutation of the beta-subunit of the branched-chain alpha-keto acid decarboxylase (E1) component in lymphoblastoid cells derived from patients with maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Branched-chain amino acids promote thrombocytopoiesis by activating mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Plasma amino acid and urine organic acid profiles of Filipino patients with maple syrup urine disease (MSUD) and correlation with their neurologic features - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Rapid and Sensitive UPLC-MS/MS-Method for the Separation and Quantification of Branched-Chain Amino Acids from Dried Blood Samples of Patients with Maple Syrup Urine Disease (MSUD) [mdpi.com]

- 15. Kinetic characterization of lactate dehydrogenase in normal and malignant human breast tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jbcgenetics.com [jbcgenetics.com]

- 17. researchgate.net [researchgate.net]

- 18. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of a fermentation strategy to enhance the catalytic efficiency of recombinant Escherichia coli for l-2-aminobutyric acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. cbr.ubc.ca [cbr.ubc.ca]

- 22. Identification of Lactate Dehydrogenase Isoenzymes by Rapid Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxyisovaleric acid as an intermediate in branched-chain amino acid catabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain amino acids (BCAAs), comprising valine, leucine, and isoleucine, are essential amino acids that play critical roles in protein synthesis, energy metabolism, and cellular signaling. Their catabolism is a vital process, and dysregulation of this pathway is implicated in various metabolic disorders, including Maple Syrup Urine Disease (MSUD) and insulin resistance. 2-Hydroxyisovaleric acid is a key intermediate in the catabolism of valine. This technical guide provides a comprehensive overview of the role of 2-hydroxyisovaleric acid in BCAA metabolism, detailing the enzymatic reactions, relevant quantitative data, and analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of metabolic diseases.

Introduction

The catabolism of branched-chain amino acids is a multi-step enzymatic process that primarily initiates in the skeletal muscle. The initial two steps are common for all three BCAAs: a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT) and an irreversible oxidative decarboxylation reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1] The products of these initial reactions, branched-chain acyl-CoA esters, then enter specific catabolic pathways.

2-Hydroxyisovaleric acid, also known as 2-hydroxy-3-methylbutyric acid, is a metabolite derived from the catabolism of the BCAA valine.[2] It is formed from its corresponding α-keto acid, α-ketoisovaleric acid (KIV). Elevated levels of 2-hydroxyisovaleric acid in biological fluids are a key diagnostic marker for certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD), a disorder characterized by a deficiency in the BCKDH complex.[3][4] In MSUD, the accumulation of BCAAs and their corresponding α-keto acids, including KIV, leads to a metabolic "overflow" where KIV is alternatively reduced to 2-hydroxyisovaleric acid. The presence of 2-hydroxyisovaleric acid has also been noted in patients with lactic acidosis and ketoacidosis.[5][6]

This guide will delve into the specifics of 2-hydroxyisovaleric acid's position in the valine catabolic pathway, the enzymes governing its formation, and its significance in metabolic health and disease. Furthermore, we will present quantitative data and detailed experimental protocols for its analysis.

The Role of 2-Hydroxyisovaleric Acid in Valine Catabolism

The breakdown of valine occurs through a series of enzymatic reactions, primarily within the mitochondria. After the initial common steps of BCAA catabolism, the resulting isobutyryl-CoA from valine undergoes further oxidation. 2-Hydroxyisovaleric acid arises from the reduction of α-ketoisovaleric acid (KIV), a reaction that becomes significant when the primary catabolic pathway is impaired.

The key enzyme responsible for the reversible conversion of 2-ketoisovalerate to D-2-hydroxyisovalerate is D-hydroxyisovalerate dehydrogenase .[1][7] This enzyme has been characterized in the fungus Fusarium sambucinum and is NADPH-dependent.[1][7] In mammals, the precise enzyme and its physiological significance under normal conditions are less well-characterized, but its activity is evident in pathological states like MSUD.

Branched-Chain Amino Acid Catabolism Pathway

The catabolism of valine, leading to the formation of 2-hydroxyisovaleric acid, is depicted in the following pathway diagram.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites in the BCAA catabolic pathway, with a focus on 2-hydroxyisovaleric acid.

Table 1: Enzyme Kinetic Properties